molecular formula C19H21N3O3S B2424664 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 476459-26-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2424664
CAS No.: 476459-26-4
M. Wt: 371.46
InChI Key: VMYDPMXIXVLNQN-ALCCZGGFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Thieno[3,4-c]pyrazole core : Associated with various pharmacological effects.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of compounds related to the thieno[3,4-c]pyrazole family. For instance:

  • A series of derivatives including 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles showed high antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
CompoundBacterial StrainMIC (nM)
4eStaphylococcus aureus80
6cSarcina90

Antifungal Activity

The compound's potential antifungal activity has also been explored. Research indicates that similar structures have shown effectiveness against Candida albicans, with MIC values ranging from 1.6 to 25 μg/ml . The presence of hydrophobic groups in the structure enhances this activity.

Anticancer Activity

In vitro studies have indicated that compounds featuring the thieno[3,4-c]pyrazole scaffold exhibit cytotoxic effects against various cancer cell lines. For example:

  • Compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation . The specific mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activities or receptor functions involved in various biological pathways.

Case Studies

Several case studies illustrate the efficacy of related compounds:

  • Antibacterial Efficacy : A study involving derivatives of thieno[3,4-c]pyrazole demonstrated significant inhibition of bacterial growth in clinical isolates. The derivatives were compared to standard antibiotics, revealing superior performance against resistant strains .
  • Anticancer Potential : Research on a related compound highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a viable therapeutic avenue for targeting specific cancers .

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-19(2,3)22-18(13-9-26-10-14(13)21-22)20-17(23)7-5-12-4-6-15-16(8-12)25-11-24-15/h4-8H,9-11H2,1-3H3,(H,20,23)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYDPMXIXVLNQN-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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